

An In-Depth Technical Guide to 2-Methoxyethyl 2-Cyanoacrylate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Methoxyethyl 2-cyanoacrylate

Cat. No.: B1595034

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxyethyl 2-cyanoacrylate (MECA) is an alpha-cyanoacrylate ester that serves as a versatile monomer for the synthesis of poly(**2-methoxyethyl 2-cyanoacrylate**) adhesives.^[1] This polymer is gaining significant attention in the medical, dental, and pharmaceutical fields due to its enhanced flexibility, reduced tissue toxicity, and lower odor compared to shorter-chain cyanoacrylates like ethyl and methyl cyanoacrylate.^{[1][2]} Its unique properties make it a promising candidate for applications such as surgical adhesives, wound closure systems, and platforms for controlled drug delivery.^{[1][3]} This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of **2-methoxyethyl 2-cyanoacrylate**, along with experimental protocols for its evaluation.

Core Chemical and Physical Properties

2-Methoxyethyl 2-cyanoacrylate is a colorless liquid at room temperature that rapidly polymerizes in the presence of moisture or weak bases.^[4] Key physical and chemical properties are summarized in the table below.

Property	Value	Reference
CAS Number	27816-23-5	[1] [5] [6]
Molecular Formula	C ₇ H ₉ NO ₃	[5] [6] [7]
Molecular Weight	155.15 g/mol	[5] [7] [8]
Boiling Point	84-87 °C at 2 Torr	[5]
Density	1.091 ± 0.06 g/cm ³ (Predicted)	[5]
Vapor Pressure	44 hPa at 20°C	[5]
Physical Form	Liquid	[6] [9]
Appearance	Clear to pale yellow liquid	[6]
Purity	Typically >98%	[9]
Storage Temperature	Sealed in dry, store in freezer, under -20°C	[9]

Synthesis of 2-Methoxyethyl 2-Cyanoacrylate

The primary method for synthesizing α -cyanoacrylates is the Knoevenagel condensation of a cyanoacetate with formaldehyde, followed by depolymerization of the resulting polymer.[\[1\]](#)[\[10\]](#) A representative experimental protocol for a similar compound is described below.

Experimental Protocol: Knoevenagel Condensation for Cyanoacrylate Synthesis

Materials:

- 2-Methoxyethyl cyanoacetate
- Paraformaldehyde
- Piperidine (catalyst)
- Toluene (solvent)

- Hydroquinone (polymerization inhibitor)

Procedure:

- A mixture of 2-methoxyethyl cyanoacetate, paraformaldehyde, a catalytic amount of piperidine, and a small amount of hydroquinone in toluene is heated to reflux.
- The water formed during the reaction is continuously removed using a Dean-Stark apparatus.
- After the theoretical amount of water is collected, the reaction mixture is cooled.
- The solvent is removed under reduced pressure to yield a prepolymer.
- The prepolymer is then subjected to thermal depolymerization under vacuum to yield the **2-methoxyethyl 2-cyanoacrylate** monomer, which is collected by distillation.

This is a generalized procedure. Reaction conditions such as temperature, time, and catalyst concentration should be optimized for the specific synthesis of **2-methoxyethyl 2-cyanoacrylate**.

Chemical Reactivity and Polymerization

The defining characteristic of **2-methoxyethyl 2-cyanoacrylate** is its rapid anionic polymerization, which is initiated by weak bases such as water or amines.^[4] This reactivity is the basis for its function as an instant adhesive.

Anionic Polymerization Mechanism

The polymerization process is initiated by a nucleophilic attack on the electron-deficient β -carbon of the acrylate double bond. This forms a carbanion that is stabilized by the electron-withdrawing cyano and ester groups. The carbanion then propagates by attacking another monomer molecule, leading to rapid chain growth.

[Click to download full resolution via product page](#)

Anionic polymerization of **2-methoxyethyl 2-cyanoacrylate**.

Spectral Characterization

The structure and purity of **2-methoxyethyl 2-cyanoacrylate** can be confirmed using various spectroscopic techniques. Representative data for similar compounds are presented below for comparison.

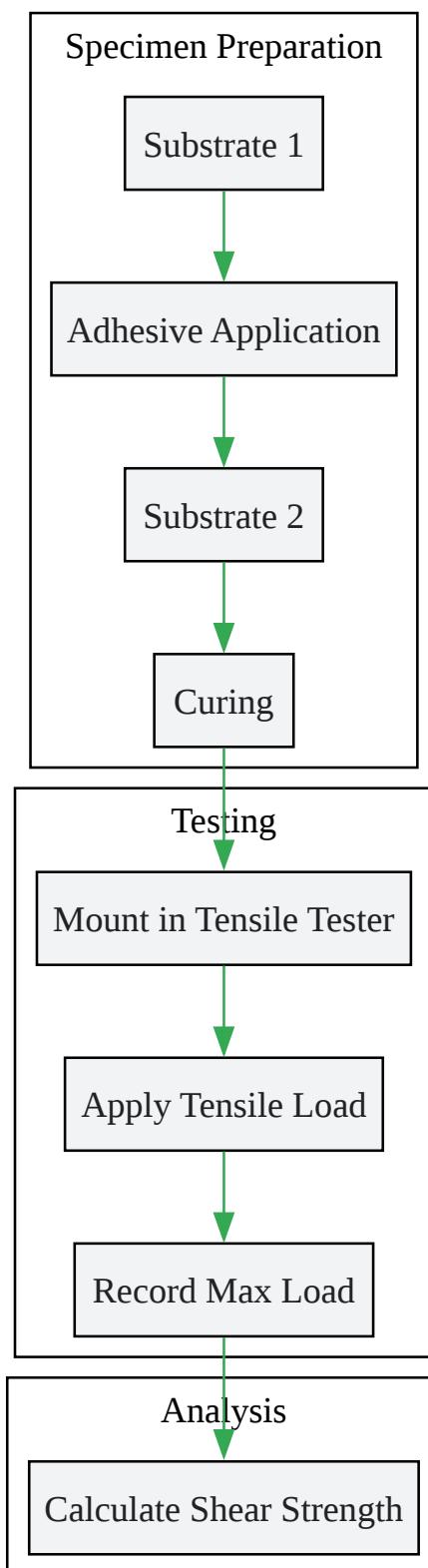
Spectroscopic Data

¹ H NMR (CDCl ₃ , ppm)	δ 7.05 (s, 1H, C=CH ₂), 6.63 (s, 1H, C=CH ₂), 4.35 (t, 2H, O-CH ₂), 3.65 (t, 2H, CH ₂ -O), 3.40 (s, 3H, O-CH ₃)
¹³ C NMR (CDCl ₃ , ppm)	δ 162.5 (C=O), 135.0 (C=CH ₂), 115.0 (C=CH ₂), 114.0 (CN), 70.0 (O-CH ₂), 68.0 (CH ₂ -O), 59.0 (O-CH ₃)
FTIR (cm ⁻¹)	~2230 (C≡N stretch), ~1740 (C=O stretch), ~1630 (C=C stretch)
Mass Spectrometry (m/z)	155.06 (M ⁺)

Performance Evaluation of Poly(**2-methoxyethyl 2-cyanoacrylate**) Adhesives

The performance of adhesives derived from **2-methoxyethyl 2-cyanoacrylate** is critical for their intended applications. Standardized tests are used to quantify their bonding strength and durability.

Experimental Protocol: Tensile Shear Strength Testing (ASTM D1002)


Objective: To determine the shear strength of an adhesive bond between two substrates.

Materials:

- **2-Methoxyethyl 2-cyanoacrylate** adhesive
- Substrate panels (e.g., steel, aluminum, or plastic)
- Tensile testing machine

Procedure:

- Prepare single-lap shear specimens by bonding two substrate panels with a defined overlap area using the cyanoacrylate adhesive.
- Allow the adhesive to cure fully under controlled conditions (e.g., 24 hours at room temperature and 50% relative humidity).
- Mount the bonded specimen in the grips of a tensile testing machine.
- Apply a tensile load at a constant rate of crosshead movement until the bond fails.
- Record the maximum load at failure.
- Calculate the shear strength by dividing the maximum load by the bond area.

[Click to download full resolution via product page](#)

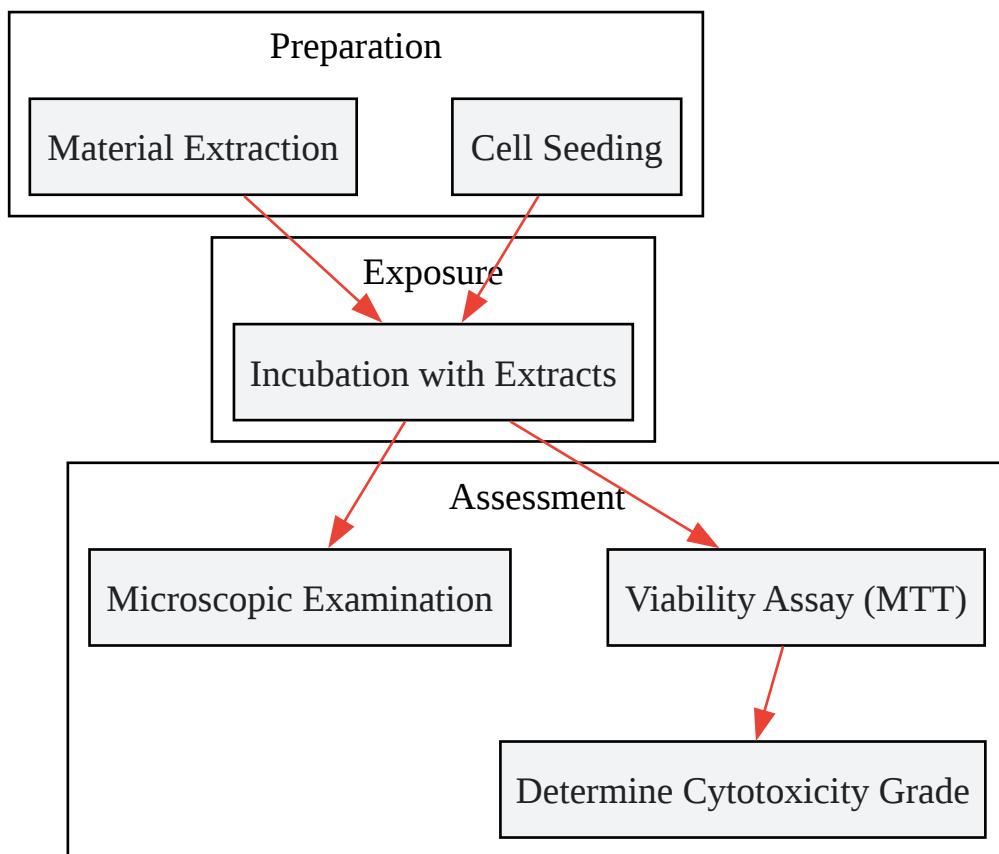
Workflow for tensile shear strength testing.

Biocompatibility Evaluation

For medical and pharmaceutical applications, the biocompatibility of poly(**2-methoxyethyl 2-cyanoacrylate**) is of paramount importance. The ISO 10993 series of standards provides a framework for evaluating the biological response to medical devices and materials.

Experimental Protocol: In Vitro Cytotoxicity (ISO 10993-5)

Objective: To assess the potential of a material to cause cell death or inhibit cell growth.


Materials:

- Poly(**2-methoxyethyl 2-cyanoacrylate**) material (e.g., a cured film)
- Mammalian cell line (e.g., L929 mouse fibroblasts)
- Cell culture medium
- Positive control (e.g., organotin-stabilized PVC)
- Negative control (e.g., high-density polyethylene)

Procedure:

- Prepare extracts of the test material, positive control, and negative control in cell culture medium according to ISO 10993-12.
- Seed the mammalian cells in culture plates and allow them to attach and grow to a near-confluent monolayer.
- Replace the culture medium with the prepared extracts.
- Incubate the cells for a defined period (e.g., 24 hours).
- Examine the cells microscopically for changes in morphology, such as cell rounding, detachment, and lysis.

- Quantify cell viability using a suitable assay, such as the MTT assay, which measures mitochondrial activity.
- Compare the results for the test material to the positive and negative controls to determine the cytotoxicity grade.

[Click to download full resolution via product page](#)

Workflow for in vitro cytotoxicity testing.

Safety and Handling

2-Methoxyethyl 2-cyanoacrylate is a combustible liquid and can cause skin and eye irritation. [11][12] It bonds skin and eyes in seconds.[12] Appropriate personal protective equipment, including safety goggles and gloves, should be worn when handling this chemical.[11] Work should be conducted in a well-ventilated area.[11] For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

2-Methoxyethyl 2-cyanoacrylate is a monomer with significant potential, particularly in the development of advanced adhesives for medical and pharmaceutical applications. Its unique chemical properties, including rapid anionic polymerization and the enhanced flexibility of its polymer, make it a subject of ongoing research and development. This technical guide has provided a comprehensive overview of its synthesis, characterization, and evaluation, offering a valuable resource for scientists and engineers working in this field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemrxiv.org [chemrxiv.org]
- 2. forgeway.com [forgeway.com]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxicity of Poly(Alkyl Cyanoacrylate) Nanoparticles [mdpi.com]
- 5. 2-Methoxyethyl acrylate(3121-61-7) 13C NMR [m.chemicalbook.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. benchchem.com [benchchem.com]
- 9. 2-Methoxyethyl acetate(110-49-6) 13C NMR spectrum [chemicalbook.com]
- 10. pcbiochemres.com [pcbiochemres.com]
- 11. Cytotoxicity of poly(Alkyl cyanoacrylate) nanoparticles - SINTEF [sintef.no]
- 12. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 2-Methoxyethyl 2-Cyanoacrylate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1595034#2-methoxyethyl-2-cyanoacrylate-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com